molecular formula C11H13NO3 B13597264 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one

Cat. No.: B13597264
M. Wt: 207.23 g/mol
InChI Key: AOCFGSMCAURJLB-UHFFFAOYSA-N
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Description

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. The structure of this compound includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group substituted with a methoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-(Methoxymethyl)benzaldehyde with ethanolamine under acidic conditions can yield the desired oxazolidinone. Another method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is one such method. This reaction is influenced by the nature of aryl bromides, phosphine ligands, bases, and solvents used .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl bromides, and bases such as sodium hydride. Reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Scientific Research Applications

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This results in bacteriostatic effects against susceptible bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Methoxymethyl)phenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones. Its methoxymethyl group can influence its interaction with biological targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[3-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-6-8-3-2-4-9(5-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

AOCFGSMCAURJLB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2COC(=O)N2

Origin of Product

United States

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